molecular formula C6H4Cl2FNO2S B1410177 2,3-Dichloro-4-fluorobenzenesulfonamide CAS No. 1806302-21-5

2,3-Dichloro-4-fluorobenzenesulfonamide

Cat. No.: B1410177
CAS No.: 1806302-21-5
M. Wt: 244.07 g/mol
InChI Key: ZLUQAFZQKIUTCZ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H3Cl2FNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions and a fluorine atom at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-fluorobenzenesulfonamide typically involves the sulfonation of 2,3-dichloro-4-fluorobenzene. One common method includes the reaction of 2,3-dichloro-4-fluorobenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2,3-Dichloro-4-fluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammation.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorobenzenesulfonamide
  • 4-Fluorobenzenesulfonamide
  • 2,5-Dichloro-4-fluorobenzenesulfonamide

Uniqueness

2,3-Dichloro-4-fluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and materials science .

Properties

IUPAC Name

2,3-dichloro-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO2S/c7-5-3(9)1-2-4(6(5)8)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUQAFZQKIUTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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